molecular formula C5H4N4O2 B148406 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 135787-30-3

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B148406
M. Wt: 152.11 g/mol
InChI Key: HUUOMBLAKHBLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This family of compounds is known for its diverse biological activities and has been the subject of various synthetic strategies due to its potential medicinal applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been explored through various methods. A novel one-pot synthesis of pyrazolo[4,3-d]pyrimidine-diones was reported using a five-component reaction involving hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid, along with aryl aldehydes and ammonium acetate in water, showcasing a green chemistry approach . Another method described the synthesis of 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones using ethyl 1-aryl-4-isocyanatopyrazole-3-carboxylates with aliphatic amines followed by cyclization .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives was confirmed by spectral data including IR, 1H NMR, and 13C NMR, and supported by theoretical studies using Density Functional Theory (DFT) .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo various chemical reactions that enhance their structural diversity and potential applications. For example, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones led to the synthesis of novel pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives . Additionally, the versatile 3-aminopyrazolo[4,3-c]pyridine-4,6-dione was used to synthesize novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. The introduction of various functional groups can lead to compounds with significant photophysical properties, as seen in the functional pyrazolo[1,5-a]pyrimidines . Moreover, the substitution of different groups at specific positions of the core structure can result in potent and selective inhibitors, such as the phosphodiesterase 5 (PDE5) inhibitors explored in the context of 1H-pyrazolo[4,3-d]pyrimidines .

Scientific Research Applications

  • Solid-Phase Parallel Synthesis of Nucleosides : Ramasamy et al. (2005) describe the solid-phase parallel synthesis of a pyrazolo[4,3-d]pyrimidine nucleoside library. This synthesis method allows the generation of a wide variety of nucleosides, which are important components in RNA and DNA (Ramasamy et al., 2005).

  • Synthesis of Phosphodiesterase Inhibitors : Tollefson et al. (2010) explore the synthesis of 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cellular signaling (Tollefson et al., 2010).

  • Preparation of Pyrazolo[4,3-d]Pyrimidine-Diones : Bratenko et al. (2013) report a method for preparing 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diones, which are valuable for further chemical transformations (Bratenko et al., 2013).

  • Tautomeric Structure Analysis : Shawali et al. (2008) prepared and analyzed the tautomeric structure of certain pyrazolo[1,5-a]pyrimidine-diones, important for understanding their chemical behavior (Shawali et al., 2008).

  • Synthesis and Antibacterial Activities : Bazgir et al. (2008) developed an efficient method for synthesizing pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, which were then evaluated for their antibacterial activities (Bazgir et al., 2008).

  • Novel Synthesis Approaches : Brady et al. (2009) reported on the successful synthesis of novel 2,3-substituted-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-diones using a new synthetic approach, demonstrating the versatility of this chemical scaffold (Brady et al., 2009).

  • Synthesis of Ribonucleosides : Rao et al. (2009) presented a synthesis of disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are analogs of uridine and cytidine, important nucleosides in biological systems (Rao et al., 2009).

  • Synthesis of Pyrazolo[3,4-d]Pyrimidine-Derivatives : Monguchi et al. (2009) focused on synthesizing pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular bond coupling, demonstrating the compound's utility in heterocyclic synthesis (Monguchi et al., 2009).

  • Anticancer Activity of Pyrazolo-Derivatives : Reddy et al. (2014) developed microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which were evaluated as anticancer agents, showing potential as mTOR inhibitors (Reddy et al., 2014).

Future Directions

The future directions for “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” could involve further exploration of its potential as a CDK2 inhibitor and the development of more efficient synthesis methods .

properties

IUPAC Name

1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUOMBLAKHBLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617949
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

CAS RN

40769-81-1
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Citations

For This Compound
3
Citations
PG Baraldi, G Saponaro, MA Tabrizi, S Baraldi… - Bioorganic & medicinal …, 2012 - Elsevier
The discovery and development of adenosine receptor antagonists have represented for years an attractive field of research from the perspective of identifying new drugs for the …
Number of citations: 54 www.sciencedirect.com
DS Giulia, S Daniele - iris.unife.it
The purine nucleoside adenosine is consensually identified as a major local regulator of tissue function especially when energy supply fails to meet cellular energy demand. Due to its …
Number of citations: 3 iris.unife.it
CG Cruz - 2011 - library-archives.canada.ca
My MSc project aims at developing pH-responsive molecular tweezers for drug delivery applications. The project began with the synthesis of our 2nd generation tweezer, …
Number of citations: 2 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.